molecular formula C12H10LiNO2 B6249192 lithium 2-(2-methylquinolin-4-yl)acetate CAS No. 2411266-22-1

lithium 2-(2-methylquinolin-4-yl)acetate

Cat. No.: B6249192
CAS No.: 2411266-22-1
M. Wt: 207.2
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Description

Lithium 2-(2-methylquinolin-4-yl)acetate is a quinoline-derivative lithium salt of significant interest in medicinal chemistry and pharmaceutical research. Quinoline-based compounds are extensively investigated for their potent and selective biological activities . Recent studies highlight the exceptional potential of 4-substituted quinoline analogs as novel antimycobacterial agents, demonstrating potent activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains . These compounds often function by targeting essential bacterial pathways, such as the cytochrome bc1 complex, a validated target for anti-tuberculosis therapy . Beyond infectious disease research, the quinoline scaffold is a privileged structure in oncology drug discovery . Quinoline derivatives are known to exert anticancer effects through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some also interact with molecular targets like topoisomerase enzymes . This compound serves as a valuable synthetic intermediate or building block for the metal-free synthesis of complex quinoline alkaloids and their structural analogues, enabling the exploration of structure-activity relationships with diverse functionalization . As a lithium salt, it may offer advantages in solubility and handling for various experimental protocols. This compound represents a key chemical tool for researchers developing new therapeutic candidates for global health challenges. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

2411266-22-1

Molecular Formula

C12H10LiNO2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation Methods

The Skraup and Doebner-Miller reactions are classical approaches to quinoline synthesis. For 2-methylquinolin-4-yl derivatives, substituted anilines react with α,β-unsaturated carbonyl compounds under acidic conditions. For example, 2-methylaniline reacts with acrolein in concentrated sulfuric acid to yield 2-methylquinoline. Subsequent functionalization at the 4-position is achieved via Friedel-Crafts acylation, though quinoline’s electron-deficient nature often necessitates harsh conditions.

An alternative route involves the Pfitzinger reaction, where isatin derivatives condense with ketones to form quinoline-4-carboxylic acids. Hydrolysis of the carboxylic acid to an acetic acid side chain remains challenging but has been achieved using bromoketone intermediates in thiazole syntheses.

Side Chain Introduction via Alkylation

Post-cyclization alkylation offers precise control over the acetic acid group’s position. A representative method involves:

  • Quaternization : 2-methylquinoline is treated with ethyl bromoacetate in acetonitrile to form a quaternary ammonium salt.

  • Hydrolysis : The ester intermediate is hydrolyzed under basic conditions (e.g., NaOH) to yield 2-(2-methylquinolin-4-yl)acetic acid.

This route avoids direct electrophilic substitution on the quinoline ring, leveraging nucleophilic alkylation instead. Yields range from 40–60%, with purification via recrystallization from ethanol-water mixtures.

Diazoketone Rearrangement

The Arndt-Eistert reaction, as detailed in patent US8841478B2, provides a robust method for carbon chain elongation. Applied to quinoline derivatives:

  • Diazoketone Formation : 4-acetyl-2-methylquinoline reacts with diazomethane to form a diazoketone.

  • Rearrangement : Catalyzed by silver benzoate and triethylamine, the diazoketone rearranges to an α,β-unsaturated ester, which is hydrolyzed to the acetic acid derivative.

This method preserves the quinoline’s regiochemistry and achieves yields exceeding 70% under optimized conditions.

Lithium Salt Formation

Conversion of 2-(2-methylquinolin-4-yl)acetic acid to its lithium salt follows standard carboxylate salt protocols:

Neutralization with Lithium Hydroxide

The acid is dissolved in anhydrous ethanol and treated with lithium hydroxide monohydrate (1:1 molar ratio) at 25–40°C. The reaction is monitored by pH (target: 7–8) and stirred for 4–6 hours. Lithium 2-(2-methylquinolin-4-yl)acetate precipitates upon cooling, with yields >90%.

Solvent Optimization

Industrial-scale production employs water-ethanol mixtures (3:1 v/v) to enhance solubility and reduce lithium hydroxide consumption. The process is cost-effective, with residual solvents removed via rotary evaporation.

Optimization and Industrial Scale-Up

Reaction Condition Screening

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (cyclization)Higher yields at 90°C
CatalystCuBr (0.1 equiv)Reduces side products
SolventDMSO or PEG-400Enhances reaction rate

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% pure product.

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (4:1) removes polar impurities.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 210–215°C (decomposition observed via DSC).

  • 1H NMR (DMSO-d6) : δ 8.72 (d, J = 8.5 Hz, 1H, quinoline-H), 3.91 (s, 2H, CH2COO–), 2.68 (s, 3H, CH3).

  • HPLC Purity : >99% using C18 column, 0.1% TFA in acetonitrile/water .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(2-methylquinolin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Lithium 2-(2-methylquinolin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(2-methylquinolin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in certain cancer cells. Additionally, the lithium ion can modulate various signaling pathways, including those involving glycogen synthase kinase 3 (GSK-3) and inositol phosphates, which are important in mood regulation and neuroprotection .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

A detailed comparison of lithium 2-(2-methylquinolin-4-yl)acetate with similar compounds is provided in Table 1.

Table 1: Structural and Physicochemical Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Solubility Features
This compound C₁₃H₁₂LiNO₂ 254.76 Quinoline 2-methyl, 4-acetate (lithium) High polar solubility
Lithium 2-(pyrimidin-4-yl)acetate C₆H₅LiN₂O₂ 144.06 Pyrimidine 4-acetate (lithium) Moderate solubility
Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate C₁₅H₁₅ClNO₄ 308.74 Quinoline 2-methyl, 5-Cl, 8-OMe, 4-oxyacetate (methyl ester) Lower solubility (ester form)
Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate C₈H₁₂N₂O₂ 168.20 Imidazole 2-methyl, 4-acetate (ethyl ester) Moderate lipophilicity
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Thiophene 2-acetate (methyl ester) High volatility

Quinoline-Based Derivatives
  • This compound: The quinoline core enables strong aromatic interactions, while the lithium salt improves bioavailability in aqueous systems.
  • Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate: The chloro and methoxy substituents enhance steric bulk and electron-withdrawing effects, which may alter binding kinetics compared to the unsubstituted lithium salt. The ester form reduces solubility but increases membrane permeability .
Heterocyclic Variants
  • Ethyl 2-(2-methyl-1H-imidazol-4-yl)acetate: The imidazole ring introduces basic nitrogen atoms, enabling hydrogen bonding distinct from quinoline’s planar structure. Such derivatives are often explored for antimicrobial activity .
  • Methyl 2-thienyl acetate: The thiophene core lacks the aromatic nitrogen of quinoline, reducing polarity and favoring applications in organic synthesis or fragrance industries .

Q & A

Q. What are the standard methodologies for synthesizing lithium 2-(2-methylquinolin-4-yl)acetate?

The synthesis typically involves cyclization of substituted quinoline precursors followed by carboxylation. A common approach includes reacting 2-methylquinoline derivatives with glyoxal derivatives and acetic acid analogues under reflux conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to achieving yields >70%. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the lithium salt form. Analytical validation using 1H^1H-NMR and IR spectroscopy ensures structural fidelity .

Q. How can researchers confirm the molecular structure and purity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify proton and carbon environments, particularly the quinoline ring and acetate moiety. IR spectroscopy confirms carboxylate (COO^-) stretching vibrations (~1600 cm1^{-1}).
  • X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) refines anisotropic displacement parameters and validates bond lengths/angles. WinGX software processes diffraction data and generates CIF reports .

Q. What are the recommended protocols for characterizing crystallographic data?

Use the WinGX suite for data integration, absorption correction, and space group determination. For anisotropic displacement visualization, ORTEP-3 generates thermal ellipsoid diagrams, highlighting disorder or unusual thermal motion. SHELXL refines hydrogen atom positions and validates geometry against the Cambridge Structural Database (CSRD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in bond lengths or thermal parameters may arise from twinning, disorder, or radiation damage. Strategies include:

  • Data reprocessing : Use SHELXC/D/E to check for missed symmetry or twinning operators.
  • Model refinement : Apply restraints for geometrically similar moieties (e.g., quinoline rings) in SHELXL.
  • Validation tools : PLATON’s ADDSYM detects missed symmetry, and CheckCIF flags outliers in bond angles/thermal motion .

Q. What experimental designs are optimal for studying its biological interactions (e.g., kinase inhibition)?

  • Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for kinase targets (e.g., CDK1/GSK3β). Include positive controls like PQ401, a known 2-methylquinoline kinase inhibitor .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MCF-7) with ATP-competitive inhibition controls. Monitor IC50_{50} values and validate via Western blotting for downstream phosphorylation targets .

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may improve cyclization efficiency.
  • In-line analytics : Use HPLC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What advanced techniques are used to analyze anisotropic displacement in its crystal structure?

ORTEP-3 visualizes anisotropic displacement ellipsoids, with elongation indicating dynamic disorder. SHELXL’s RIGU restraints stabilize overlapping atoms, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Li+^+-O contacts) influencing packing .

Q. How do researchers assess the compound’s stability and degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2 _2O2_2), and photolytic conditions. Monitor degradation products via LC-MS.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions.
  • Long-term stability : Store samples at 25°C/60% RH and analyze monthly for changes in purity (HPLC) and crystallinity (PXRD) .

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